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Compound of Interest

Compound Name: TNKS 22

Cat. No.: B1150373 Get Quote

This document provides a comprehensive technical overview of the discovery, mechanism of

action, and preclinical development of TNKS 22 (also known as TNKS-IN-22), a potent and

selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This guide is

intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Tankyrase and its Role in Wnt
Signaling
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of

enzymes.[1][2][3] They play a crucial role in various cellular processes, including the regulation

of the canonical Wnt signaling pathway.[1][4][5] The Wnt pathway is fundamental in both

embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark

of numerous cancers, particularly colorectal cancer.[4][5][6]

Tankyrases promote the degradation of Axin, a key scaffold protein in the β-catenin destruction

complex.[1][7] By poly-ADP-ribosylating (PARsylating) Axin, tankyrases mark it for

ubiquitination and subsequent proteasomal degradation. The loss of Axin destabilizes the

destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized

β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target

genes, driving cell proliferation.[3][7] Therefore, inhibiting tankyrase activity is a promising

therapeutic strategy to suppress Wnt-driven tumor growth by stabilizing Axin and promoting β-

catenin degradation.[3][5]
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Discovery and Chemical Properties of TNKS 22
TNKS 22 (CAS: 1507362-00-6) is a lead-optimized, orally bioavailable small-molecule inhibitor

designed to target both TNKS1 and TNKS2.[1][2] It was developed as part of a program to

create potent, selective, and orally bioavailable tankyrase inhibitors.[1][8] TNKS 22 is a

phenyloxadiazole compound with the chemical name 3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-

N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide.[1]

Table 1: Chemical and Physical Properties of TNKS 22

Property Value Reference

CAS Number 1507362-00-6 [1]

Molecular Formula C25H25N5O3S [2][9]

Molecular Weight 475.56 Da [1][2][9]

Physical Appearance Solid [1][9]

Solubility

Insoluble in H2O; Insoluble in

DMSO (at room temp); >10

mM in DMSO with warming;

<4.76mg/mL in DMSO; ≥3.07

mg/mL in EtOH with gentle

warming.

[1][9]

Purity ≥98% by HPLC [2]

Mechanism of Action
TNKS 22 exerts its therapeutic effect by directly inhibiting the enzymatic activity of TNKS1 and

TNKS2. This inhibition prevents the PARsylation of Axin, a key component of the β-catenin

destruction complex. The stabilization of Axin enhances the degradation of β-catenin, thereby

downregulating the Wnt signaling pathway.[1]
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Caption: Wnt signaling pathway and the mechanism of TNKS 22 inhibition.
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Potency and Efficacy Data
TNKS 22 has demonstrated high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Potency of TNKS 22

Assay Type
Target/Cell
Line

Endpoint IC50 Value Reference

Biochemical

Assay

TNKS1

Enzymatic

Activity

Inhibition 0.1 nM [8]

Biochemical

Assay

TNKS2

Enzymatic

Activity

Inhibition 4.1 nM [8]

Cell-Based

Assay
SW480-TBC

β-catenin

Reduction
3.7 nM [1]

Cell-Based

Assay

DLD-1 (APC-

deficient)

Wnt Pathway

Suppression
0.6 nM [1]

In Vivo Assay -
TNKS2

Autoparsylation
4.1 nM [1]

Table 3: In Vivo Pharmacodynamic Activity of TNKS 22
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Animal
Model

Tumor
Cell Line

Dose
(Oral,
Once
Daily)

Duration
Pharmac
odynamic
Marker

Result
Referenc
e

Athymic

Nude Mice
DLD-1 10 mg/kg 3 days

Axin2

Accumulati

on

2.7-fold

increase
[1]

Athymic

Nude Mice
DLD-1 50 mg/kg 3 days

Axin2

Accumulati

on

3.5-fold

increase
[1]

Athymic

Nude Mice
DLD-1 10 mg/kg 3 days

STF

Inhibition
51% [1]

Athymic

Nude Mice
DLD-1 50 mg/kg 3 days

STF

Inhibition
58% [1]

Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of

TNKS 22, based on the primary literature.[1]

5.1. TNKS Enzymatic Inhibition Assay

Objective: To determine the biochemical potency (IC50) of TNKS 22 against TNKS1 and

TNKS2.

Methodology:

Recombinant human TNKS1 or TNKS2 enzyme is incubated in a reaction buffer

containing biotinylated NAD+.

A histone-coated 96-well plate is used as the substrate for the PARsylation reaction.

TNKS 22 is serially diluted and added to the wells to achieve a range of concentrations.

The enzymatic reaction is initiated and allowed to proceed for a specified time at 30°C.
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The reaction is stopped, and the plate is washed to remove unreacted components.

The amount of biotinylated ADP-ribose incorporated onto the histone substrate is detected

using a streptavidin-conjugated horseradish peroxidase (HRP) reporter.

A chemiluminescent substrate is added, and the signal is read on a plate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

5.2. SW480 Cell-Based β-catenin Assay

Objective: To measure the ability of TNKS 22 to reduce β-catenin levels in a human colon

adenocarcinoma cell line with an APC mutation.

Methodology:

SW480 cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a serial dilution of TNKS 22 for 24 hours.

After treatment, cells are fixed with paraformaldehyde and permeabilized with methanol.

Cells are stained with a primary antibody specific for active β-catenin, followed by a

secondary antibody conjugated to a fluorescent reporter.

The total cell number is determined by staining with a nuclear dye (e.g., Hoechst).

Plates are imaged using a high-content imaging system.

The intensity of the β-catenin signal is quantified and normalized to the cell count.

IC50 values are determined from the resulting dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1150373?utm_src=pdf-body
https://www.benchchem.com/product/b1150373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed SW480 Cells in 96-well Plate

Incubate Overnight

Treat with Serial Dilutions of TNKS 22
(24 hours)

Fix and Permeabilize Cells

Stain for Active β-catenin
(Primary + Secondary Ab)

Stain Nuclei
(e.g., Hoechst)

High-Content Imaging

Quantify Fluorescence Intensity
(Normalize to Cell Count)

Calculate IC50 from
Dose-Response Curve

Click to download full resolution via product page

Caption: Workflow for the SW480 cell-based β-catenin assay.
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5.3. In Vivo DLD-1 Xenograft Pharmacodynamic Study

Objective: To evaluate the in vivo activity of TNKS 22 on Wnt pathway biomarkers in a tumor

model.

Methodology:

Athymic nude mice are subcutaneously inoculated with DLD-1 human colorectal

adenocarcinoma cells.

Tumors are allowed to grow to a specified size.

Mice are randomized into vehicle control and treatment groups (e.g., 10 mg/kg and 50

mg/kg TNKS 22).

TNKS 22 is administered orally once daily for a period of 3 days.

At 24 hours after the final dose, mice are euthanized, and tumor tissues are harvested.

Tumor lysates are prepared for analysis.

Axin2 mRNA levels are quantified using quantitative real-time PCR (qRT-PCR) to assess

Wnt pathway modulation.

Super TopFlash (STF) reporter activity can also be measured if using a cell line

engineered with this reporter to assess TCF/LEF transcriptional activity.

Data are analyzed to determine the fold-change in Axin2 and the percent inhibition of STF

activity compared to the vehicle control group.

Conclusion
TNKS 22 is a potent, selective, and orally bioavailable dual inhibitor of TNKS1 and TNKS2.[1]

[2][8] Through the stabilization of Axin and subsequent reduction of β-catenin, it effectively

suppresses the canonical Wnt signaling pathway.[1] Preclinical data demonstrates its high

potency in both biochemical and cellular assays, as well as significant pharmacodynamic

activity in an in vivo xenograft model.[1] These findings establish TNKS 22 as a valuable
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research tool for investigating Wnt signaling and a promising candidate for further development

as a therapeutic agent for Wnt-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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